molecular formula C16H16O2S B14503110 [2-(Benzenesulfonyl)but-3-en-1-yl]benzene CAS No. 62872-71-3

[2-(Benzenesulfonyl)but-3-en-1-yl]benzene

Cat. No.: B14503110
CAS No.: 62872-71-3
M. Wt: 272.4 g/mol
InChI Key: SJXBLHWXSRQPAT-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)but-3-en-1-yl]benzene is an organic compound that features a benzenesulfonyl group attached to a but-3-en-1-yl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)but-3-en-1-yl]benzene typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sulfonyl chloride, aluminum chloride (catalyst)

Major Products Formed

Scientific Research Applications

[2-(Benzenesulfonyl)but-3-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • Sulfanilic acid

Comparison

Compared to similar compounds, [2-(Benzenesulfonyl)but-3-en-1-yl]benzene is unique due to its but-3-en-1-yl chain, which provides additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from simpler benzenesulfonyl derivatives and enhances its versatility in various applications .

Properties

CAS No.

62872-71-3

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

2-(benzenesulfonyl)but-3-enylbenzene

InChI

InChI=1S/C16H16O2S/c1-2-15(13-14-9-5-3-6-10-14)19(17,18)16-11-7-4-8-12-16/h2-12,15H,1,13H2

InChI Key

SJXBLHWXSRQPAT-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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